{3-[(Propan-2-yl)amino]phenyl}methanol
Description
{3-[(Propan-2-yl)amino]phenyl}methanol is a substituted aromatic amino alcohol with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. Its structure consists of a benzene ring substituted at position 3 with a propan-2-ylamino group (-NH-CH(CH₃)₂) and a hydroxymethyl (-CH₂OH) group.
Key structural features:
- Aromatic core: Benzene ring.
- Substituents: Propan-2-ylamino group (position 3) and hydroxymethyl group (position 1).
- Functional groups: Secondary amine and primary alcohol.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[3-(propan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-10-5-3-4-9(6-10)7-12/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
INAHHTCBBZHGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Propan-2-yl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with isopropylamineThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Key Characteristics
-
The benzylic alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.
Experimental Data
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80°C | {3-[(Propan-2-yl)amino]phenyl}ketone | 72% | |
| CrO₃ | Anhydrous acetone, 25°C | Corresponding aldehyde | 58% |
Mechanism : Proceeds via radical intermediates stabilized by resonance with the aromatic ring . The benzylic position’s electron-deficient nature facilitates hydrogen abstraction during oxidation.
Reactivity at the Benzylic Position
Example Reaction with HBr
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| HBr (48%) | H₂SO₄ catalyst, reflux | {3-[(Propan-2-yl)amino]phenyl}bromide | >90% SN2 |
Steric Effects : Bulky isopropyl groups on the amine reduce SN2 reactivity, favoring SN1 mechanisms in polar solvents .
Reaction with Acyl Chlorides
-
Forms esters via acid-catalyzed nucleophilic acyl substitution.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzoyl chloride | Pyridine, 0°C → 25°C | Benzyl {3-[(propan-2-yl)amino]phenyl}ester | Prodrug synthesis |
Kinetics : Reaction rate increases with electron-withdrawing groups on the acyl chloride.
Hydrogenation of the Aromatic Ring
-
Catalytic hydrogenation saturates the benzene ring while preserving the alcohol and amine groups.
| Catalyst | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Cyclohexanol derivative | Racemic mixture |
Limitations : The isopropylamino group inhibits full ring saturation due to steric hindrance.
Alkylation and Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-Methyl-{3-[(propan-2-yl)amino]phenyl}methanol | 85% |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetyl derivative | 78% |
Side Reactions : Competitive O-alkylation occurs if the alcohol group is not protected .
Suzuki-Miyaura Coupling
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| {3-[(Propan-2-yl)amino]phenyl}bromide | Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 65–82% |
Scope : Limited by steric hindrance from the isopropyl group, which reduces coupling efficiency .
[2+2] Cycloaddition
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), CH₃CN | Dimeric cyclobutane adduct | Φ = 0.12 |
Applications : Used in supramolecular chemistry for cage compound synthesis .
Protonation Equilibria
| pH | Dominant Species | Reactivity |
|---|---|---|
| <7 | Protonated amine, neutral alcohol | Enhanced electrophilic substitution |
| >10 | Deprotonated alcohol, free amine | Nucleophilic reactions favored |
Scientific Research Applications
Chemistry
In chemistry, {3-[(Propan-2-yl)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for specific receptors, influencing various biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(Propan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The isopropylamino group may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Positional Isomers
The positional isomer [3-Amino-4-(propan-2-yl)phenyl]methanol (CAS 130766-93-7) shares the same molecular formula (C₁₀H₁₅NO) but differs in substituent placement:
- Substituents: Amino group at position 3 and propan-2-yl group at position 4, with the hydroxymethyl group at position 1.
- Functional groups : Primary amine, tertiary alcohol (from propan-2-yl), and primary alcohol.
| Property | {3-[(Propan-2-yl)amino]phenyl}methanol | [3-Amino-4-(propan-2-yl)phenyl]methanol |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol |
| Substituent Positions | 3-(propan-2-yl)amino, 1-CH₂OH | 3-amino, 4-propan-2-yl, 1-CH₂OH |
| Functional Groups | Secondary amine, primary alcohol | Primary amine, tertiary alkyl, primary alcohol |
No direct bioactivity data for either compound is reported in the provided evidence .
Benzamide Derivatives with Amino Alcohol Moieties ()
Compounds 9–12 from are benzamide derivatives featuring a hydroxypropan-2-yl amino group. For example:
- Compound 9: N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide.
- Shared features: Amino alcohol (-NH-(hydroxypropan-2-yl)) and aromatic/alkyl ether substituents.
However, their larger size and amide linkages reduce similarity to the target compound .
Phenolic Amides from Lycium barbarum ()
Compounds isolated from Lycium barbarum, such as N-trans-coumaroyl octopamine (Compound 3), share amino alcohol features but differ in backbone structure:
- Structure : Coumaroyl group linked to octopamine (tyrosine derivative).
- Functional Groups: Amide, phenolic hydroxyl, and primary alcohol.
Key Insight: The anti-inflammatory activity of phenolic amides like Compound 3 highlights the importance of hydroxyl and amide groups in bioactivity, a feature absent in the target compound.
Pharmaceutical Compounds with Isopropylamino Groups (–4)
Encorafenib (), a kinase inhibitor, shares a propan-2-yl (isopropyl) substituent but has a vastly different structure:
- Structure : Pyrazole-pyrimidine core with sulfonamide and carbamate groups.
- Functional Groups : Sulfonamide, carbamate, halogen (Cl, F).
| Property | This compound | Encorafenib |
|---|---|---|
| Core Structure | Benzene ring | Heterocyclic (pyrazole-pyrimidine) |
| Functional Groups | Amino, alcohol | Sulfonamide, carbamate, halogen |
| Bioactivity | Not reported | BRAF kinase inhibition |
Key Insight : While both compounds include an isopropyl group, encorafenib’s complexity and heterocyclic core enable targeted kinase inhibition, unlike the simpler aromatic alcohol .
Biological Activity
The compound {3-[(Propan-2-yl)amino]phenyl}methanol, also known by its chemical structure C10H15NO, has garnered attention due to its potential biological activities. This article delves into the research surrounding its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a phenolic hydroxymethyl group attached to an isopropylamine moiety. This unique structure suggests various interactions with biological targets, enhancing its solubility and reactivity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate its effectiveness compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 72.5% | 1.25 times higher |
| Ascorbic Acid | 58.2% | - |
The results demonstrate that the compound's antioxidant capacity is notably higher than that of ascorbic acid, indicating its potential for therapeutic applications in oxidative stress-related conditions .
Anticancer Activity
The anticancer effects of this compound have been explored through various in vitro studies. The MTT assay was utilized to assess cytotoxicity against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 | 15.5 | High |
| MDA-MB-231 | 22.0 | Moderate |
The compound exhibited a lower IC50 value against U-87 cells, suggesting a stronger cytotoxic effect compared to MDA-MB-231 cells . This selective cytotoxicity highlights its potential as a candidate for targeted cancer therapies.
The proposed mechanism of action for this compound involves the modulation of oxidative stress pathways and induction of apoptosis in cancer cells. The phenolic hydroxymethyl group may play a crucial role in scavenging free radicals and disrupting cellular signaling pathways associated with tumor growth .
Case Studies
- Antioxidant Efficacy Study : A recent study evaluated the antioxidant activity of various derivatives of phenolic compounds, including this compound. The findings revealed that this compound significantly inhibited lipid peroxidation in cellular models, supporting its role as an effective antioxidant agent .
- Cancer Cell Line Evaluation : In a comparative study involving multiple phenolic compounds, this compound demonstrated superior cytotoxicity against U-87 cells compared to other tested compounds, indicating its potential as a lead compound for further development in anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic methods for characterizing {3-[(Propan-2-yl)amino]phenyl}methanol?
- Methodology :
- Melting Point (mp) : Determine purity using a calibrated melting point apparatus. For structurally similar alcohols (e.g., 2-Phenyl-2-propanol), mp ranges between 32–34°C .
- Gas Chromatography (GC) : Use GC with a polar column (e.g., DB-WAX) to assess purity (>97% as per Kanto Reagents’ standards for analogous compounds) .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm the presence of the propan-2-ylamino group and methanol moiety. Compare chemical shifts with derivatives like (2-Amino-4-methoxyphenyl)methanol (δ ~3.3 ppm for –NH, δ ~4.5 ppm for –CHOH) .
Q. What safety protocols should be followed during handling and synthesis?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate waste containing aromatic amines or methanol derivatives and transfer to licensed hazardous waste facilities .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. How can the compound be synthesized, and what solvents are compatible?
- Methodology :
- Synthetic Route : Adapt chalcone-like condensation methods (e.g., ethanol-thionyl chloride mixtures for ketone-aldehyde coupling) . Optimize by substituting 3-hydroxybenzaldehyde with 3-aminophenyl precursors.
- Solvent Selection : Use Class 2 or 3 solvents (e.g., ethanol, tetrahydrofuran) per ICH guidelines to minimize toxicity .
Advanced Research Questions
Q. How can contradictory data in physical property measurements (e.g., melting point discrepancies) be resolved?
- Methodology :
- Cross-Validation : Compare experimental mp with literature values (e.g., Kanto Reagents’ 2-Phenyl-2-propanol: mp 32–34°C) .
- Recrystallization : Purify via gradient recrystallization using ethanol/water mixtures to remove impurities affecting thermal properties.
- Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes to detect polymorphic variations or hydrate formation .
Q. What are the implications of steric hindrance from the propan-2-yl group on reactivity?
- Methodology :
- Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., esterification) under varying temperatures. Compare rates with less hindered analogs (e.g., 4-Isopropylbenzyl alcohol) .
- Computational Modeling : Use DFT calculations to assess steric effects on transition states, leveraging software like Gaussian or ORCA .
Q. How does the compound interact with biological targets, such as enzymes or receptors?
- Methodology :
- Enzyme Assays : Test inhibition/activation of oxidoreductases (e.g., alcohol dehydrogenase) using UV-Vis spectroscopy to track NADH/NAD+ conversion .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for aromatic amine-binding sites .
Q. What advanced analytical techniques can distinguish positional isomers or degradation products?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Resolve isomers via exact mass differences (e.g., 4-isopropyl vs. 3-isopropyl derivatives) .
- HPLC-MS/MS : Employ reverse-phase C18 columns with gradient elution to separate oxidation byproducts (e.g., quinone derivatives) .
Q. How does the compound’s logP value influence its application in drug discovery?
- Methodology :
- logP Determination : Use shake-flask or HPLC methods to measure partitioning between octanol/water. Compare with structurally related compounds (e.g., logP = 2.41 for 3-[4-(propan-2-yl)phenyl]propanamide) .
- QSAR Modeling : Corrogate logP with bioavailability data to predict membrane permeability and CNS penetration .
Physical Properties Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
